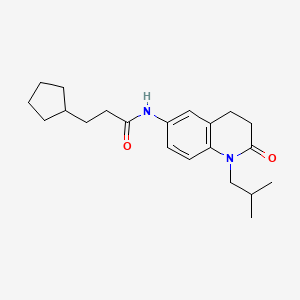
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is an organic compound with a complex structure that includes a cyclopentyl ring, an isobutyl group, and a tetrahydroquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides and a suitable base.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other organometallic coupling methods.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a propanoyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure may impart desirable properties to polymers or other materials, making it useful in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
Uniqueness
Compared to similar compounds, 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide may exhibit unique properties due to the specific length and branching of its side chains, which can influence its reactivity, binding affinity, and overall biological activity. These differences can make it a more suitable candidate for certain applications, particularly in drug development where slight modifications can lead to significant changes in efficacy and safety profiles.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-15(2)14-23-19-10-9-18(13-17(19)8-12-21(23)25)22-20(24)11-7-16-5-3-4-6-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDIAMAROJECFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
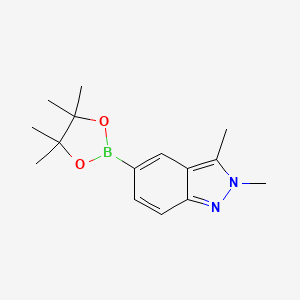


![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)
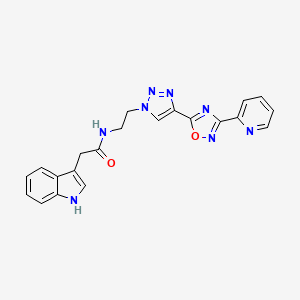
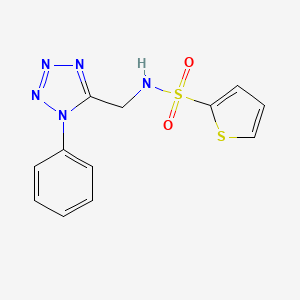
![N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2722022.png)
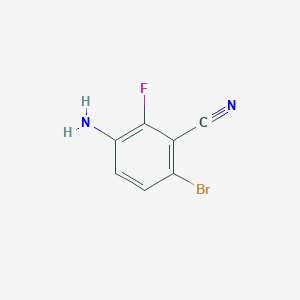
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)
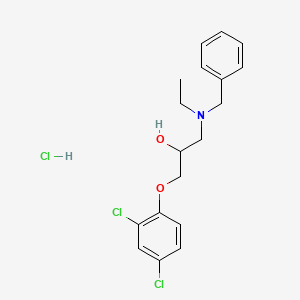
![2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2722029.png)

